molecular formula C54H88O23 B591417 Primulasaponin CAS No. 65312-86-9

Primulasaponin

Cat. No.: B591417
CAS No.: 65312-86-9
M. Wt: 1105.275
InChI Key: DQUUSJCGJNQFPG-CBMAJASRSA-N
Attention: For research use only. Not for human or veterinary use.
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Properties

IUPAC Name

(2S,3S,4S,5R,6R)-4-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxy-6-[[(1S,2R,4S,5R,8R,10S,13R,14R,17S,18R)-2-hydroxy-4,5,9,9,13,20,20-heptamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracosan-10-yl]oxy]-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C54H88O23/c1-22-30(58)33(61)36(64)44(70-22)76-41-35(63)32(60)24(20-56)72-46(41)74-39-38(66)40(43(67)68)75-47(42(39)77-45-37(65)34(62)31(59)23(19-55)71-45)73-29-11-12-50(6)25(49(29,4)5)9-13-51(7)26(50)10-14-54-27-17-48(2,3)15-16-53(27,21-69-54)28(57)18-52(51,54)8/h22-42,44-47,55-66H,9-21H2,1-8H3,(H,67,68)/t22-,23+,24+,25-,26+,27+,28+,29-,30-,31+,32-,33+,34-,35-,36+,37+,38-,39-,40-,41+,42+,44-,45-,46-,47+,50-,51+,52-,53+,54-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQUUSJCGJNQFPG-CBMAJASRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(C(OC(C3OC4C(C(C(C(O4)CO)O)O)O)OC5CCC6(C(C5(C)C)CCC7(C6CCC89C7(CC(C1(C8CC(CC1)(C)C)CO9)O)C)C)C)C(=O)O)O)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2O[C@H]3[C@@H]([C@H](O[C@H]([C@@H]3O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@H]5CC[C@@]6([C@H]7CC[C@@]89[C@@H]1CC(CC[C@]1(CO8)[C@@H](C[C@]9([C@@]7(CC[C@H]6C5(C)C)C)C)O)(C)C)C)C(=O)O)O)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H88O23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40678545
Record name (3beta,13alpha,16alpha,17alpha)-16-Hydroxy-13,28-epoxyoleanan-3-yl 6-deoxy-alpha-L-mannopyranosyl-(1->2)-beta-D-galactopyranosyl-(1->3)-[beta-D-glucopyranosyl-(1->2)]-beta-D-glucopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40678545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1105.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65312-86-9
Record name Primulasaponin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65312-86-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3beta,13alpha,16alpha,17alpha)-16-Hydroxy-13,28-epoxyoleanan-3-yl 6-deoxy-alpha-L-mannopyranosyl-(1->2)-beta-D-galactopyranosyl-(1->3)-[beta-D-glucopyranosyl-(1->2)]-beta-D-glucopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40678545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Aglykon: Protoprimulagenin A
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Customer
Q & A

Q1: What are the potential therapeutic applications of Primulasaponin?

A1: this compound, particularly this compound I and its derivatives, have demonstrated promising wound healing properties. This effect is attributed to their ability to inhibit enzymes like collagenase and elastase, which are known to break down collagen and elastin, crucial components of the skin's extracellular matrix. []

Q2: In which plant species can this compound be found, and are there any particularly rich sources?

A2: While this compound is commonly associated with the Primula species, it's also been identified in the Jacquinia genus, specifically in the fruit shells of Jacquinia macrocarpa Cav. spp. pungens. [, ] This discovery broadens the potential sources for this bioactive compound. Interestingly, a study screening over 155 Primulaceae members identified Primula grandis L. as a remarkably rich source of this compound I, with concentrations reaching 15-20% in its roots, making it a promising candidate for further research and potential commercial applications. []

Q3: What is the mechanism of action of this compound in wound healing?

A3: Research suggests that this compound, particularly this compound I and its methyl ester derivative, exhibit wound healing properties through the inhibition of collagenase and elastase enzymes. [] These enzymes play a crucial role in the breakdown of collagen and elastin, vital structural proteins in the skin. By inhibiting these enzymes, this compound could help preserve the integrity of the extracellular matrix, promoting faster and more efficient wound healing.

Q4: What are the traditional medicinal uses of plants containing this compound?

A5: In Anatolian folk medicine, the leaves and roots of Primula vulgaris Huds. have been traditionally used to treat skin damage and inflammation. [] This traditional use aligns with the recent findings highlighting the wound healing properties of this compound, supporting the ethnopharmacological relevance of this plant.

Q5: Are there any analytical methods available to quantify Primulasaponins in plant extracts?

A6: Yes, High-Performance Liquid Chromatography (HPLC) coupled with various detectors has been successfully employed for the quantification of Primulasaponins in plant extracts. [] This method offers the sensitivity and specificity required to accurately determine the concentration of these bioactive compounds in complex plant matrices.

Q6: How does the structure of this compound relate to its biological activity?

A7: While specific structure-activity relationship (SAR) studies for Primulasaponins are limited in the provided research, it's known that even slight modifications, like the methylation of this compound I to its methyl ester form, can significantly influence its biological activity, including its inhibitory potency against collagenase and elastase. [] This highlights the importance of understanding the structural features responsible for this compound's bioactivity to guide the development of more potent and selective derivatives.

Q7: What is the historical context of this compound research?

A8: The study of saponins, including this compound, has a long history, with early research focusing on their soap-like properties and ability to cause hemolysis. [] Over time, the focus has shifted towards understanding their diverse biological activities and exploring their therapeutic potential in various areas, including wound healing and cancer treatment.

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